

Application Notes and Protocols for Studying DPP10 Function Using Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: *DPPY*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl Peptidase 10 (DPP10) is a member of the S9B family of serine proteases, but it lacks enzymatic activity.^[1] It is highly expressed in the brain and functions as an auxiliary subunit for voltage-gated potassium channels, particularly those of the Kv4 family (e.g., Kv4.2 and Kv4.3), which underlie the transient A-type potassium current (ISA) in neurons and the transient outward current (Ito) in cardiomyocytes.^{[1][2]} DPP10 plays a crucial role in modulating the trafficking, expression, and gating properties of these channels, thereby influencing neuronal excitability and cardiac action potential repolarization.^{[2][3][4]} Patch-clamp electrophysiology is an indispensable technique to investigate the functional effects of DPP10 on these ion channels with high temporal and voltage resolution.

These application notes provide detailed protocols and data presentation guidelines for studying DPP10 function using patch-clamp electrophysiology in common heterologous expression systems.

Data Presentation: Quantitative Effects of DPP10 on Kv4 Channels

The co-expression of DPP10 with Kv4 channels leads to significant alterations in the biophysical properties of the resulting currents. The following tables summarize the quantitative effects of DPP10 on Kv4.2 and Kv4.3 channels, as determined by patch-clamp recordings in *Xenopus* oocytes and mammalian cells.

Table 1: Effect of DPP10 on Kv4.2 Channel Gating Properties

Parameter	Kv4.2 Alone	Kv4.2 + DPP10	Reference
Voltage of Half-Maximal Activation (V _{1/2})	Varies by study	~19 mV hyperpolarizing shift	[1]
Voltage of Half-Maximal Inactivation (V _{1/2})	Varies by study	~7 mV hyperpolarizing shift	[1]
Time Constant of Inactivation (τ _{inact})	Slower	Accelerated	[1]
Time Constant of Recovery from Inactivation (τ _{rec})	~200 ms	~78 ms	[1]
Current Amplitude	Baseline	~5-fold increase	[1]

Table 2: Effect of DPP10 on Kv4.3 and Kv1.4 Channel Gating Properties

Parameter	Channel Alone	Channel + DPP10	Reference
Kv4.3 V1/2 Inactivation	Baseline	Negative shift	[5]
Kv4.3 V1/2 Activation	Baseline	Negative shift	[5]
Kv4.3 Recovery from Inactivation	Faster	Slowed	[5]
Kv1.4 V1/2 Inactivation	-52.3 ± 1.7 mV	-60.0 ± 0.6 mV	[6]
Kv1.4 Time to Peak Current	Slower	Faster	[5]

Table 3: Differential Effects of DPP10 Splice Variants on Kv4.2 + KChIP3 Complex

Parameter	DPP10a	DPP10c	DPP10d	Reference
Inactivation Kinetics	Uniquely fast, accelerates with depolarization	Accelerates gating	Accelerates gating	[7][8]
Voltage Dependence of Inactivation	Dominant rapid inactivation pathway	U-shaped voltage dependence	U-shaped voltage dependence	[7]

Experimental Protocols

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recording in *Xenopus* Oocytes

This protocol is suitable for studying the basic biophysical effects of DPP10 on co-expressed ion channels.

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate Stage V-VI oocytes from *Xenopus laevis*.

- Prepare cRNA for the Kv channel alpha-subunit (e.g., Kv4.2), any other auxiliary subunits (e.g., KChIP), and DPP10 using in vitro transcription kits.
- Microinject oocytes with a defined ratio of cRNAs (e.g., Kv4.2:DPP10 in a 1:1 or other desired ratio). For ternary complexes, a ratio of Kv4.2:KChIP3:DPP10 can be used.[7]
- Incubate injected oocytes for 1-3 days at 18°C in ND96 solution supplemented with antibiotics.[7]

2. Solutions:

- ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4.[7]
- Microelectrode Solution: 3 M KCl.[6][7]

3. Electrophysiological Recording:

- Place an oocyte in the recording chamber and perfuse with ND96 solution.
- Impale the oocyte with two microelectrodes (resistance 0.6–1.5 MΩ) filled with 3 M KCl.[6]
- Use a two-microelectrode voltage-clamp amplifier to clamp the oocyte membrane potential. [6][7]
- Voltage Protocol for Activation: From a holding potential of -80 mV or -90 mV, apply depolarizing voltage steps in 10 mV increments (e.g., from -80 mV to +60 mV).
- Voltage Protocol for Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms to 1 s pre-pulses to various potentials (e.g., -120 mV to 0 mV) followed by a test pulse to a potential that elicits a maximal current (e.g., +60 mV).
- Voltage Protocol for Recovery from Inactivation: Apply a pair of depolarizing pulses separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV).
- Acquire and digitize data using appropriate software (e.g., pClamp).[7]

Protocol 2: Whole-Cell Patch-Clamp Recording in Mammalian Cells

This protocol is used for studying DPP10 function in a more physiologically relevant cellular environment.

1. Cell Culture and Transfection:

- Culture a suitable mammalian cell line (e.g., CHO or HEK293 cells) in standard growth medium.

- Co-transfect cells with plasmids encoding the ion channel subunits (e.g., Kv4.3), DPP10, and a fluorescent marker (e.g., GFP) to identify transfected cells.

2. Solutions:

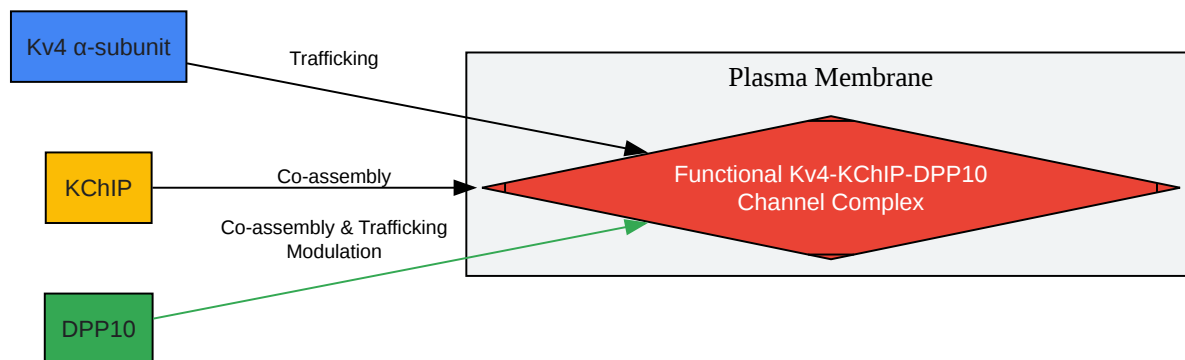
- External (Bath) Solution (in mM): 135 NaCl, 5.5 KCl, 2 CaCl₂, 1.0 MgCl₂, 10 HEPES, pH 7.4 with NaOH.[\[9\]](#)
- Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.3 with KOH.[\[10\]](#) (Note: Solution composition may be varied to study specific ionic currents).

3. Electrophysiological Recording:

- Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[\[11\]](#)
- Approach a fluorescently labeled cell with the patch pipette under positive pressure.
- Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
- Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
- Use a patch-clamp amplifier to control the membrane potential and record ionic currents.
- Apply voltage protocols similar to those described in the TEVC protocol to study channel activation, inactivation, and recovery.

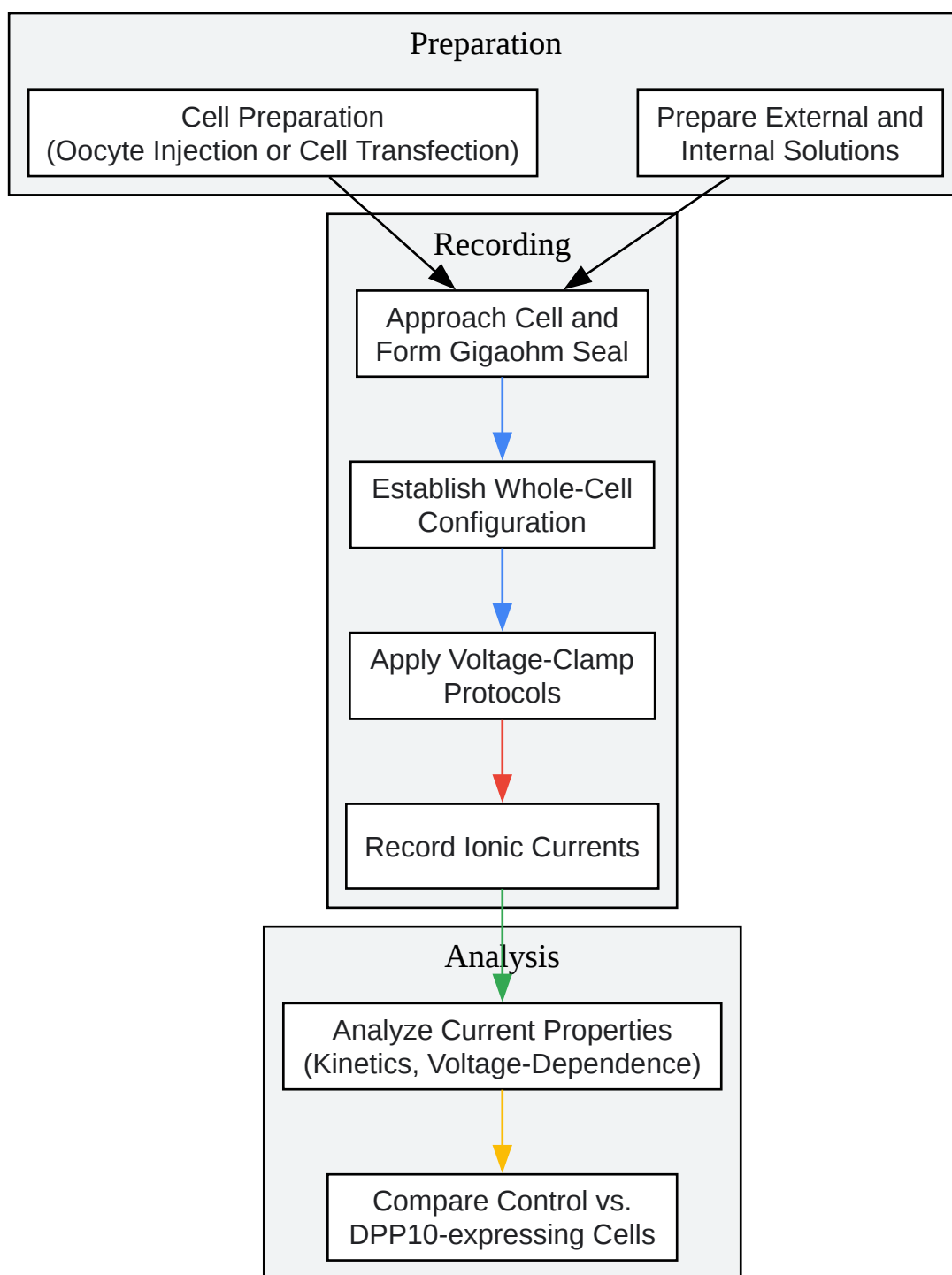
Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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Caption: DPP10 forms a ternary complex with Kv4 and KChIP subunits.



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Caption: General workflow for a patch-clamp experiment studying DPP10.

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References

- 1. Modulation of Kv4.2 Channel Expression and Gating by Dipeptidyl Peptidase 10 (DPP10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv4.2 and Accessory Dipeptidyl Peptidase-like Protein 10 (DPP10) Subunit Preferentially Form a 4:2 (Kv4.2:DPP10) Channel Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired glycosylation blocks DPP10 cell surface expression and alters the electrophysiology of Ito channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPP10 modulates Kv4-mediated A-type potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPP10 is an inactivation modulatory protein of Kv4.3 and Kv1.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. DPP10 splice variants are localized in distinct neuronal populations and act to differentially regulate the inactivation properties of Kv4-based ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP10 splice variants are localized in distinct neuronal populations and act to differentially regulate the inactivation properties of Kv4-based ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch-clamp studies and cell viability assays suggest a distinct site for viroporin inhibitors on the E protein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Protocol [labome.com]
- 11. docs.axolbio.com [docs.axolbio.com]
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